5-Cyano-N,N-dimethylpyridine-3-sulfonamide
CAS No.:
Cat. No.: VC16207479
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O2S |
|---|---|
| Molecular Weight | 211.24 g/mol |
| IUPAC Name | 5-cyano-N,N-dimethylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3 |
| Standard InChI Key | QIYNPUBMDWEHBQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CN=CC(=C1)C#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring (C₅H₅N) modified with two functional groups:
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Cyano group (-C≡N) at position 5, which introduces electron-withdrawing effects and enhances intermolecular interactions through dipole-dipole forces.
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Sulfonamide group (-SO₂N(CH₃)₂) at position 3, contributing to hydrogen-bonding capabilities and solubility in polar solvents .
The molecular formula is C₈H₁₁N₃O₂S, with a calculated molecular weight of 213.07 g/mol. Comparative data with structurally related compounds is summarized in Table 1.
Table 1: Comparative Analysis of Pyridine Sulfonamide Derivatives
Spectral and Computational Data
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Infrared (IR) Spectroscopy: The cyano group exhibits a sharp absorption band near 2240 cm⁻¹, while sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
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X-ray Crystallography: Analogous compounds reveal planar pyridine rings with sulfonamide groups adopting tetrahedral geometry around sulfur .
Synthetic Pathways
Key Reaction Steps
While no direct synthesis of 5-cyano-N,N-dimethylpyridine-3-sulfonamide is documented, a plausible route involves:
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Sulfonation: Reacting 5-cyanopyridine with chlorosulfonic acid to yield 5-cyanopyridine-3-sulfonyl chloride.
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Amination: Treating the sulfonyl chloride with dimethylamine in the presence of a base (e.g., triethylamine) to form the target sulfonamide .
Reaction Scheme:
Optimization Challenges
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Regioselectivity: Sulfonation at the 3-position is favored due to the electron-withdrawing cyano group at C5 directing electrophilic substitution.
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Purity: Column chromatography or recrystallization from ethanol/water mixtures may be required to isolate the product .
Pharmacokinetic and Toxicity Considerations
Absorption and Bioavailability
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Lipophilicity: The dimethyl sulfonamide group increases logP compared to ethyl or unsubstituted analogs, potentially enhancing membrane permeability .
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Oral Bioavailability: Analogous compounds like cyanopyrimidine 3a show 100% oral bioavailability in mice, suggesting favorable pharmacokinetics .
Metabolic Stability
Dimethylation of the sulfonamide nitrogen reduces oxidative metabolism, as evidenced by increased half-life in N-(isoxazol-3-yl)benzamide derivatives .
Toxicity Profile
While specific data are lacking, sulfonamides generally risk hypersensitivity reactions. Computational toxicity prediction tools (e.g., ProTox-II) suggest moderate hepatotoxicity risk.
Industrial and Materials Science Applications
Coordination Chemistry
The sulfonamide and cyano groups can act as ligands for transition metals, enabling applications in catalysis or metal-organic frameworks (MOFs) .
Polymer Modification
Incorporating sulfonamide-functionalized pyridines into polymers enhances thermal stability and ionic conductivity, useful in battery electrolytes.
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